N-(4,4-difluorocyclohexyl)benzamide
Description
Properties
Molecular Formula |
C13H15F2NO |
|---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
N-(4,4-difluorocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-6-11(7-9-13)16-12(17)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI Key |
DYTFEMMTANHRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4,4 Difluorocyclohexyl Benzamide
Retrosynthetic Analysis of the N-(4,4-difluorocyclohexyl)benzamide Framework
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical primary disconnection is at the amide bond (C-N bond). This bond is reliably formed through the coupling of a carboxylic acid derivative and an amine.
This initial disconnection yields two key synthons: a benzoic acid equivalent and a 4,4-difluorocyclohexylamine equivalent. These correspond to the practical starting materials, benzoic acid (or its activated form, such as benzoyl chloride) and 4,4-difluorocyclohexylamine.
Amide Bond Formation Protocols for this compound Synthesis
The formation of the amide bond between the benzoic acid moiety and the 4,4-difluorocyclohexylamine core is the linchpin of the synthesis. This transformation can be achieved through various established protocols, broadly categorized into methods using coupling reagents and those employing direct catalytic amidation.
Coupling Reagents and Conditions in Benzamide (B126) Synthesis
The most common strategy for forming amide bonds involves the activation of the carboxylic acid (benzoic acid) with a coupling reagent. nih.gov This process generates a highly reactive intermediate that readily undergoes nucleophilic attack by the amine (4,4-difluorocyclohexylamine). A wide array of coupling reagents has been developed, each with specific advantages regarding reaction speed, yield, and suppression of side reactions like racemization. nih.govchemicalbook.com
Key classes of coupling reagents include:
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. nih.govchemicalbook.com They react with the carboxylic acid to form an O-acylisourea intermediate. chemicalbook.com To improve efficiency and minimize side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often used. chemicalbook.com
Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) are highly efficient, particularly for sterically hindered substrates. organicreactions.org They generate reactive OBt active esters. organicreactions.org
Aminium/Uronium Salts : This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organicreactions.org HATU is often considered one of the most effective reagents due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group, leading to faster and more efficient couplings. organicreactions.org
Other Reagents : Chloroformates, such as isobutyl chloroformate (IBCF), are cost-effective and suitable for large-scale synthesis by forming a mixed anhydride (B1165640) intermediate. sigmaaldrich.com Triazine-based reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) have also proven effective. chemicalbook.com
The selection of the appropriate reagent and conditions depends on the scale of the reaction, the steric hindrance of the amine, and cost considerations. enamine.net
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Acronym | Full Name | Byproducts | Key Features |
|---|---|---|---|---|
| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive but DCU can be difficult to remove. chemicalbook.com |
| Carbodiimide | DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) | DIU is more soluble, simplifying purification. chemicalbook.com |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | HOBt, phosphine (B1218219) oxide | High efficiency, good for sterically hindered couplings. organicreactions.org |
| Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt, tetramethylurea | Very popular, fast reactions, low racemization. organicreactions.org |
| Aminium | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt, tetramethylurea | Highly efficient due to the nature of the HOAt leaving group. organicreactions.org |
| Chloroformate | IBCF | Isobutyl Chloroformate | Isobutanol, CO2, HCl | Inexpensive, suitable for large-scale industrial applications. sigmaaldrich.com |
Catalyst-Mediated Amidation Approaches
In a drive towards greener and more atom-economical processes, catalyst-mediated amidation methods that bypass the need for stoichiometric activating agents have been developed. These methods often involve the direct condensation of a carboxylic acid and an amine.
One approach utilizes robust bifunctional catalysts. For instance, a rhodium-based catalyst supported on a core-shell structured zeolite has been shown to facilitate a one-pot synthesis of benzamide from benzaldehyde (B42025) and ammonia (B1221849), proceeding through an oxime rearrangement pathway. thieme-connect.de While starting from a different oxidation state, this highlights the potential of heterogeneous catalysis. Another green approach involves using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation to promote the direct condensation of benzoic acids and amines. nih.gov This method offers advantages such as short reaction times, high yields, and catalyst reusability. nih.gov Furthermore, nanostructured carbon materials have been developed as heterogeneous catalysts for direct amide coupling under microwave heating in the absence of a solvent, presenting a significant reduction in waste and energy consumption. sigmaaldrich.com
Methodologies for Introducing the 4,4-Difluorocyclohexyl Moiety
The synthesis of the fluorinated portion of the molecule, 4,4-difluorocyclohexylamine, requires specialized fluorination techniques. The geminal difluoro group is typically installed onto a pre-existing cyclohexane (B81311) ring, which is then converted to the required amine.
Fluorination Reactions in Cyclohexane Derivatives
The most direct route to installing the 1,1-difluoro (or gem-difluoro) functionality is through the deoxofluorination of a ketone. In this context, the key precursor is a ketone on the cyclohexane ring, such as 1,4-cyclohexanedione (B43130) or a protected version thereof.
A widely used reagent for this transformation is Diethylaminosulfur Trifluoride (DAST) . sigmaaldrich.com DAST and related aminofluorosulfuranes are effective reagents for converting unhindered ketones into their corresponding gem-difluorides under relatively mild conditions. nih.gov The reaction involves the nucleophilic attack of the ketone's oxygen on the sulfur atom of DAST, followed by an internal displacement cascade that ultimately replaces the carbonyl oxygen with two fluorine atoms.
Other modern fluorinating reagents that can achieve this transformation include Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is often considered thermally more stable and safer than DAST. The choice of reagent and reaction conditions is critical to ensure high yields and avoid potential side reactions. The influence of this gem-difluorination on the physicochemical properties of the cyclohexane ring is significant, affecting factors like lipophilicity and metabolic stability.
Synthesis of 4,4-Difluorocyclohexylamine Precursors
The primary precursor for the amine is 4,4-difluorocyclohexanone (B151909) . thieme-connect.de This intermediate can be synthesized from 1,4-cyclohexanedione monoethylene ketal. The single exposed ketone group is subjected to fluorination with a reagent like DAST. Subsequent acidic hydrolysis of the ketal protecting group unmasks the second ketone, which can then be removed, or the starting material can be chosen to directly yield the desired product after fluorination. For instance, a known patent describes the synthesis of 4,4-difluorocyclohexanone from a precursor which is treated with hydrochloric acid to yield the final ketone product. thieme-connect.de
Once 4,4-difluorocyclohexanone is obtained, the final step towards the amine precursor is a reductive amination . This is a standard and highly effective one-pot reaction. The ketone is treated with an ammonia source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine or enamine in situ. This intermediate is then immediately reduced to the corresponding primary amine, 4,4-difluorocyclohexylamine, using a suitable reducing agent like sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (STAB), or through catalytic hydrogenation. This sequence provides a reliable and high-yielding pathway to the crucial fluorinated amine required for the final amide coupling step.
Synthetic Optimization Strategies for this compound Derivatives
The optimization of synthetic routes to this compound and its derivatives is crucial for improving yield, purity, and scalability. Key to this is the efficient synthesis of the precursor, 4,4-difluorocyclohexylamine. A common route to this intermediate begins with 4,4-difluorocyclohexanone, which can be synthesized from 1,4-cyclohexanedione. The ketone is then converted to the amine via reductive amination.
Standard amide bond formation involves the coupling of benzoic acid or its activated derivatives (like benzoyl chloride) with 4,4-difluorocyclohexylamine. Optimization of this step often involves the use of coupling reagents to enhance reaction rates and yields, particularly when dealing with sterically hindered or electronically deactivated substrates.
A protocol for amide coupling that is efficient for sterically hindered substrates involves the in situ formation of acyl fluorides from carboxylic acids, which then react with the amine at elevated temperatures. This method can be advantageous as acyl fluorides are highly reactive yet can minimize steric hindrance between the coupling partners. nih.gov
The cyclohexyl ring of this compound is prochiral, and the introduction of chirality can be a key consideration for its biological applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective methods for this compound are not extensively documented in publicly available literature, general strategies for the synthesis of chiral cyclohexylamines and their subsequent acylation can be applied.
One powerful approach is the kinetic resolution of racemic 4,4-difluorocyclohexylamine. This can be achieved using enzymes that selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
A dual nickel- and photoredox-catalyzed method has been reported for the enantioselective synthesis of N-benzylic heterocycles. nih.gov This approach, which couples α-heterocyclic carboxylic acids with aryl halides, provides access to enantioenriched products and could potentially be adapted for the synthesis of chiral N-aryl cyclohexylamides. nih.gov
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and transaminases are particularly relevant for the synthesis of amides and chiral amines.
Lipase-Catalyzed Acylation: Lipases can catalyze the enantioselective acylation of racemic amines. In a typical kinetic resolution, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to acylate one enantiomer of a racemic amine preferentially, allowing for the separation of the acylated product from the unreacted enantiomer. While specific data for 4,4-difluorocyclohexylamine is scarce, this method has been successfully applied to other cyclohexylamine (B46788) derivatives. For instance, a chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide utilized a lipase-mediated acylation of a precursor, with Pseudomonas cepacia lipase showing a high degree of enantioselectivity. nih.gov
Transaminase-Catalyzed Synthesis of Chiral Amines: Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. utdallas.edu A transaminase could potentially be used to convert 4,4-difluorocyclohexanone directly to enantiomerically pure (R)- or (S)-4,4-difluorocyclohexylamine. The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and yield.
Deracemization using Cyclohexylamine Oxidase: A particularly promising biocatalytic approach is the deracemization of racemic amines using cyclohexylamine oxidase (CHAO). canada.canih.govnih.gov This enzyme selectively oxidizes one enantiomer of the amine to the corresponding imine, which can then be non-selectively reduced back to the racemic amine. In the presence of a suitable reducing agent, this process leads to a dynamic kinetic resolution, theoretically allowing for a 100% yield of the desired enantiomer. Studies on CHAO from Brevibacterium oxydans have shown its effectiveness in the deracemization of various cyclohexylamine derivatives, achieving excellent enantiomeric ratios (>99:1) and good isolated yields. canada.ca Although direct application on 4,4-difluorocyclohexylamine has not been detailed, the broad substrate scope of CHAO suggests it could be a viable strategy. nih.govnih.gov
Table 1: Biocatalytic Approaches for Chiral Amine Synthesis
| Biocatalytic Method | Enzyme | Substrate Example | Product | Key Findings |
| Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic 5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide precursor | (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide | High optical purity (>99% ee) achieved through lipase-mediated acylation. nih.gov |
| Deracemization | Cyclohexylamine Oxidase (CHAO) | Racemic cyclohexylamine derivatives | (R)-amines | Excellent enantiomeric ratios (>99:1) and good isolated yields (62%–75%) were obtained. canada.ca |
| Asymmetric Synthesis | Transaminase | Prochiral ketones | Chiral primary amines | Capable of asymmetric synthesis without the need for costly cofactor regeneration. utdallas.edu |
Novel Synthetic Pathways and Reagents for this compound
Research into novel synthetic pathways and reagents aims to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields with sterically demanding substrates, and the generation of stoichiometric waste.
For the challenging coupling of sterically hindered amines like 4,4-difluorocyclohexylamine, specialized reagents have been developed. One approach utilizes the in situ generation of highly reactive acyl imidazolium (B1220033) ions from the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI). This method has shown high reactivity, similar to acid chlorides, but with greater ease of handling.
Another innovative method employs sulfuryl fluoride (B91410) (SO₂F₂) for the dehydration coupling of sterically hindered carboxylic acids and electron-deficient amines. This one-pot, sequential method proceeds under mild conditions with broad substrate scope and excellent functional group compatibility. The reaction is believed to proceed via an anhydride intermediate which is then converted to the corresponding acyl fluoride.
Solvent-free synthesis methods represent a green chemistry approach to amide bond formation. One such technique involves the direct heating of a triturated mixture of a carboxylic acid and urea, using boric acid as a catalyst. This method is rapid and efficient, avoiding the use of hazardous solvents and simplifying waste management.
Table 2: Comparison of Novel Amide Coupling Reagents
| Reagent/Method | Substrate Scope | Key Advantages |
| TCFH/NMI | Sterically hindered carboxylic acids and non-nucleophilic amines | High reactivity, in situ generation of reactive intermediate. |
| SO₂F₂-mediated dehydration | Sterically hindered carboxylic acids and electron-deficient amines | Mild conditions, broad substrate scope, high yields, excellent functional group compatibility. |
| Boric acid catalyzed, solvent-free | Carboxylic acids and urea | Green chemistry approach, rapid, no hazardous solvents. |
Spectroscopic and Advanced Analytical Characterization Methodologies for N 4,4 Difluorocyclohexyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationhmdb.cabmrb.iorsc.orgwikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. wikipedia.org For N-(4,4-difluorocyclohexyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive picture of its atomic arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysishmdb.carsc.orgnih.gov
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the difluorocyclohexyl ring. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of a substituted benzene (B151609) ring. The protons on the cyclohexyl ring exhibit signals further upfield, with their chemical shifts and multiplicities influenced by the neighboring fluorine atoms and the amide linkage. The N-H proton of the amide group is also observable, often as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.4-7.8 |
| N-H | 6.0-6.5 |
| CH (adjacent to NH) | 3.8-4.2 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysishmdb.carsc.orgnih.gov
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed as a single peak in the downfield region (around 165-170 ppm). The aromatic carbons of the benzoyl group show a set of signals in the 120-140 ppm range. The carbons of the difluorocyclohexyl ring are particularly informative. The carbon atom bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling. The other cyclohexyl carbons will also show characteristic shifts, with the carbon attached to the nitrogen (C1) being shifted downfield compared to the others.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~167 |
| Aromatic C (quaternary) | ~134 |
| Aromatic CH | 127-132 |
| C-F₂ (Cyclohexyl) | ~123 (triplet) |
| CH-N (Cyclohexyl) | ~50 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. nih.govichorlifesciences.commdpi.com The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. colorado.edu Furthermore, coupling between the fluorine atoms and adjacent protons can be observed in high-resolution spectra, providing additional structural confirmation. The absence of fluorine in most biological systems and the high sensitivity of the ¹⁹F nucleus make this technique particularly powerful. nih.govnih.gov
Two-Dimensional NMR Techniques for Connectivity and Assignmentnih.gov
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.orgipb.pt
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity within the cyclohexyl ring and confirming the substitution pattern of the aromatic ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the benzoyl group and the difluorocyclohexyl moiety through the amide linkage. For instance, a correlation between the N-H proton and the carbonyl carbon would confirm the amide bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysishmdb.cabmrb.ioichorlifesciences.commdpi.comnih.govresearchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.govsapub.org
Fourier-Transform Infrared (FT-IR) Spectroscopyhmdb.cabmrb.ioichorlifesciences.commdpi.comresearchgate.net
The FT-IR spectrum of this compound is expected to display several key absorption bands that are diagnostic of its structure.
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring are observed just below 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the amide group (Amide I band) is a prominent feature, typically appearing in the range of 1630-1680 cm⁻¹.
N-H Bend (Amide II): The N-H bending vibration (Amide II band) is usually found around 1510-1570 cm⁻¹.
C-F Stretches: The C-F stretching vibrations of the difluoro group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 |
Note: These are typical ranges and the exact peak positions can vary.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the chemical formula of this compound. For a related compound, N-(diisopropylphosphanyl)benzamide, HRMS has been successfully used to confirm its composition. uni.lu
Detailed Research Findings:
The expected monoisotopic mass of this compound (C₁₃H₁₅F₂NO) is approximately 239.1125 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm) of error, thus confirming the elemental formula. For instance, in the analysis of similar complex molecules, HRMS has been used to confidently identify compounds based on their exact mass. youtube.com
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₅F₂NO |
| Monoisotopic Mass | 239.1125 u |
| Expected [M+H]⁺ | 240.1203 u |
Derivatization in mass spectrometry involves chemically modifying a target analyte to improve its ionization efficiency, chromatographic behavior, or to direct its fragmentation in a predictable manner. chemguide.co.uk While this compound is amenable to direct analysis, derivatization could be employed in specific analytical scenarios, such as in complex biological matrices, to enhance sensitivity.
Detailed Research Findings:
Common derivatization strategies for compounds containing amide functionalities often target the amide nitrogen or the carbonyl oxygen. For instance, silylation is a common technique to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net However, for liquid chromatography-mass spectrometry (LC-MS), derivatization might focus on introducing a permanently charged group or a group with high proton affinity to enhance electrospray ionization (ESI) efficiency. sielc.com For example, derivatization with agents like benzylamine (B48309) has been used to enhance the mass spectrometric detection of other complex molecules. chemspider.com
For this compound, a potential derivatization could involve the introduction of a quaternary ammonium (B1175870) group to create a permanently charged derivative, which would be highly sensitive in positive-ion ESI-MS.
| Derivatization Strategy | Reagent Example | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC-MS |
| Introduction of a fixed charge | Girard's Reagent T | Enhance ESI efficiency |
| Enhanced proton affinity | 2-picolylamine | Improve ionization in positive mode |
Chromatographic Techniques for Purity, Separation, and Analysis
Chromatographic methods are essential for the purification of this compound and for the determination of its purity.
High-performance liquid chromatography is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC would be the most common approach for purity assessment and quantification.
Detailed Research Findings:
A typical HPLC method for a benzamide (B126) derivative would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The method would be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines. nih.gov While a specific validated method for this compound is not publicly available, methods for similar benzamides can be adapted. mdpi.com For example, a gradient elution might be employed to ensure the separation of the main compound from any potential impurities. Detection is typically performed using a UV detector, often at a wavelength where the benzoyl chromophore exhibits maximum absorbance (around 230-270 nm).
| HPLC Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This compound possesses a chiral center at the C1 position of the cyclohexyl ring, meaning it can exist as a pair of enantiomers. Supercritical fluid chromatography is a powerful technique for the separation of chiral compounds, often providing faster and more efficient separations than HPLC. researchgate.netlibretexts.org
Detailed Research Findings:
The chiral resolution of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with amide functionalities. nih.govnih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier, such as methanol (B129727) or ethanol, often with a small amount of an additive (e.g., an amine for basic compounds) to improve peak shape and resolution. nih.gov The separation of enantiomers is based on the differential interactions between the enantiomers and the chiral selector of the CSP. The development of an SFC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.
| SFC Parameter | Typical Conditions for Chiral Resolution |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ / Methanol (with additive) |
| Back Pressure | 100-200 bar |
| Column Temperature | 35-45 °C |
| Detection | UV or Mass Spectrometry |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective analytical technique widely employed to monitor the progress of chemical reactions. nih.gov For the synthesis of this compound, which typically involves the acylation of 4,4-difluorocyclohexylamine with a benzoyl derivative (e.g., benzoyl chloride), TLC provides a qualitative assessment of the consumption of starting materials and the formation of the desired amide product. niscpr.res.innih.gov
The principle of TLC is based on adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase and the mobile phase. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. silicycle.com The plate is then placed in a sealed chamber containing a solvent system, the mobile phase, which travels up the plate by capillary action. nih.gov
The separation is governed by the polarity of the compounds relative to the polarity of the stationary and mobile phases. For the synthesis of this compound on a standard silica gel plate (a polar stationary phase), the separation follows predictable principles:
Starting Amine (4,4-difluorocyclohexylamine): This primary amine is a highly polar compound due to its ability to form strong hydrogen bonds. It adsorbs strongly to the silica gel and therefore travels only a short distance up the plate, resulting in a low Retention Factor (Rƒ) value.
Starting Acylating Agent (e.g., Benzoyl Chloride): This reactant is significantly less polar than the amine and will have a much higher Rƒ value.
Product (this compound): The resulting secondary amide is less polar than the starting amine but generally more polar than the acylating agent. Consequently, its Rƒ value is expected to be intermediate between those of the two reactants.
By spotting the reaction mixture alongside pure samples of the starting materials, one can visually track the reaction's progress. As the reaction proceeds, the spot corresponding to the starting amine will diminish in intensity, while a new spot, representing the this compound product, will appear and grow stronger. The reaction is considered complete when the spot for the limiting reactant is no longer visible. sciencemadness.org
Detailed Research Findings
The selection of an appropriate mobile phase (eluent) is critical for achieving clear separation of the reactant and product spots. The ideal eluent system will result in Rƒ values that are well-separated, typically with the product Rƒ value between 0.3 and 0.5 for optimal resolution. researchgate.net For benzamide syntheses, solvent systems consisting of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, are commonly used. nih.govutexas.edu The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents; increasing the proportion of ethyl acetate will increase the Rƒ values of all compounds.
Visualization of the separated spots is achieved using one or more methods. Since the benzamide product and benzoyl chloride contain a benzene ring, they are UV-active and can be visualized as dark spots under a UV lamp at 254 nm on a fluorescent TLC plate (e.g., Silica Gel F254). libretexts.org The starting amine, lacking a strong UV chromophore, may not be readily visible under UV light. Therefore, a chemical stain is often required for its visualization. A potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the oxidizable amine group to produce a yellow or brown spot against a purple background. khanacademy.org Alternatively, stains like p-anisaldehyde can be used, which react with various functional groups upon heating to produce colored spots. nih.gov
The table below outlines a typical TLC system and the expected results for monitoring the formation of this compound.
Table 1: Representative TLC Parameters for Monitoring the Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass backing silicycle.com |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) nih.govutexas.edu |
| Spotting | Samples of the starting amine, the acylating agent, and the reaction mixture at different time points are spotted on the baseline. sciencemadness.org |
| Visualization | 1. UV Light (254 nm): To visualize aromatic compounds. libretexts.org 2. Potassium Permanganate (KMnO₄) Stain: To visualize all species, particularly the amine. khanacademy.org |
| Compound | Expected Rƒ Value * |
| 4,4-difluorocyclohexylamine | ~ 0.1 |
| Benzoyl Chloride | ~ 0.8 |
Note: Rƒ values are approximate and can vary depending on the exact experimental conditions, including temperature, plate quality, and chamber saturation. The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Theoretical and Computational Investigations of N 4,4 Difluorocyclohexyl Benzamide
Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods)
Quantum chemical calculations are fundamental to understanding a molecule's behavior. Methods like Density Functional Theory (DFT), ab initio calculations, and semi-empirical approaches are used to model molecular structures and properties. youtube.comresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a standard and reliable method for studying organic molecules, offering a good balance between accuracy and computational cost. nih.govresearchgate.net These methods are used to predict molecular geometry, vibrational frequencies, and electronic properties.
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level indicates a molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For benzamide (B126) derivatives, these calculations are routinely performed to understand their electronic behavior. For instance, a computational study on various novel benzamide ligands using DFT approaches calculated their HOMO-LUMO gaps to be in the range of 5.37 eV to 5.51 eV. sci-hub.se Another analysis of a different benzamide derivative found a HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for Benzamide Analogs This table presents data from computational studies on various benzamide derivatives to illustrate typical values. Data for N-(4,4-difluorocyclohexyl)benzamide is not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |
| Benzamide (Reference) | - | - | 5.65 eV | sci-hub.se |
| N-Benzhydryl benzamide (L1) | - | - | 5.37 eV | sci-hub.se |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 eV | nih.gov |
| Benomyl (Benzimidazole fungicide) | - | - | 5.039 eV | nih.gov |
Molecular Electrostatic Potential (ESP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The ESP surface is plotted over the molecule's electron density, with colors indicating different potential values. Typically, red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). nih.govresearchgate.net Green or yellow regions represent neutral or intermediate potential.
In this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic ring would show a negative potential above and below the plane of the ring, while the highly electronegative fluorine atoms on the cyclohexyl ring would create localized regions of negative potential. dtic.mil
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), are widely used for this purpose. researchgate.netresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached.
The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For example, in a study of 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole, DFT calculations determined the highest bond length to be 1.46 Å and the lowest to be 1.01 Å. dtic.mil For this compound, geometry optimization would define the planarity of the benzamide group and the chair conformation of the cyclohexyl ring, as well as the precise orientation of the two rings relative to each other.
Table 2: Illustrative Optimized Structural Parameters for an Amide-Containing Molecule This table shows representative data for 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole to demonstrate typical outputs of DFT geometry optimization. Data for this compound is not available.
| Parameter | Value |
| Highest Bond Length (C14–C15) | 1.46 Å |
| Lowest Bond Length (N1–H27) | 1.01 Å |
| Highest Bond Angle (C3–C2–H28) | 132.43° |
| Lowest Bond Angle (C8–C9–N10) | 104.42° |
| Highest Dihedral Angle (C8–C9–C12–C13) | 180.07° |
| Lowest Dihedral Angle (N10–C9–C12–C13) | 0.01° |
| (Source: dtic.mil) |
Conformational Analysis of the this compound Scaffold
Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable low-energy conformers. This is typically done by systematically rotating the single bonds in the molecule. For a molecule like this compound, the key rotatable bond is the C-N bond linking the benzamide and cyclohexyl moieties.
Studies on similar structures, such as N-aryl amides, have used DFT calculations to determine the most stable conformations. Research on N-[4-(trifluoromethyl)phenyl]benzamide showed that while DFT calculations for the isolated molecule predicted a tilt of about 30° between the aryl rings, the actual crystal structure showed a tilt of approximately 60°, indicating that intermolecular forces in the solid state significantly influence conformation. nih.gov A study on 2,6-difluorobenzamide (B103285) revealed that fluorine substitution forces the benzamide scaffold into a nonplanar conformation, which can be crucial for its biological activity. mdpi.com This suggests that the difluoro substitution on the cyclohexyl ring in this compound would similarly play a key role in defining its preferred three-dimensional shape.
The conformation of a molecule can change significantly in solution compared to the gas phase due to interactions with solvent molecules. Computational models can account for these solvent effects in two main ways: implicit and explicit models. rsc.org
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit solvent models involve surrounding the molecule of interest with a number of individual solvent molecules. This method is more computationally intensive but can provide detailed insights into specific interactions like hydrogen bonding between the solute and solvent.
Studies often use a combination of these models to accurately predict conformational stability in different environments. rsc.org For this compound, the stability of different conformers would be influenced by the polarity of the solvent. In a polar solvent like water, conformations that expose the polar amide group and shield the nonpolar hydrocarbon parts would likely be favored.
Potential Energy Surface Scans and Barriers to Rotation
Potential energy surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This analysis helps identify stable conformers and the energy barriers that hinder rotation around chemical bonds.
For this compound, the key rotational barriers are associated with the amide C-N bond and the N-C bond connecting the amide to the cyclohexyl ring. The rotation around the amide bond in benzamides is known to be significantly hindered due to the partial double bond character arising from resonance. nih.gov This results in distinct syn- and anti- conformers that can interconvert, a process often slow enough to be observed on the NMR timescale. nih.gov
Computational studies on related benzamides, such as N-benzhydrylformamides, using Density Functional Theory (DFT) have calculated rotational barriers for the formyl group to be in the range of 20–23 kcal/mol. nih.gov For this compound, the barrier to rotation around the benzoyl C-N bond is expected to be of a similar magnitude. The bulky and conformationally complex difluorocyclohexyl group can influence this barrier.
Furthermore, the orientation of the phenyl ring and the cyclohexyl ring relative to the central amide plane is critical. In similar aryl amides, the aryl rings are often tilted with respect to each other to minimize steric hindrance, with experimentally determined tilt angles around 60°. nih.gov PES scans can elucidate the preferred dihedral angles for this compound. For instance, a scan of the dihedral angle involving the rotation of the cyclohexyl group around the N-C bond would reveal the most stable orientations of the aliphatic ring. Studies on similar biphenyl (B1667301) systems show that rotations from the ground state (typically around a 45° dihedral angle) to a planar (0°) or perpendicular (90°) conformation have distinct energy barriers. biomedres.usbiomedres.us
Table 1: Estimated Rotational Energy Barriers for this compound Based on Analogous Compounds
| Rotational Bond | Dihedral Angle Change | Estimated Energy Barrier (kcal/mol) | Reference for Analogy |
|---|---|---|---|
| Benzoyl C-N | syn to anti | 20 - 23 | nih.gov |
| Phenyl-Amide | 45° to 0° (Planar) | ~2.0 - 3.3 | biomedres.us |
Molecular Dynamics Simulations and Trajectory Analysis
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments over time. By simulating the atomic motions, MD can reveal conformational changes, solvent interactions, and the stability of intermolecular complexes. nih.govresearchgate.net
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent, and calculating the forces on each atom to predict its movement over microseconds or longer. nih.gov Trajectory analysis of such a simulation would reveal the flexibility of the cyclohexyl ring, which can exist in chair, boat, or twist-boat conformations, although the chair form is generally most stable. researchgate.net The geminal fluorine substitution at the C4 position is expected to influence the ring's conformational preferences and rigidity.
Intermolecular Interaction Analysis
The non-covalent interactions of this compound are fundamental to its solid-state structure and its potential interactions in a biological context. Computational analyses help to identify and quantify these forces.
The primary and most significant hydrogen bond in the structure of this compound is the classic N-H···O interaction between the amide groups of adjacent molecules. nih.gov This interaction typically leads to the formation of one-dimensional chains or tapes in the crystal lattice. nih.govmdpi.com The N···O distances in similar benzanilides are around 3.0 Å. mdpi.com
In addition to this strong hydrogen bond, weaker C-H···O and C-H···F interactions are also anticipated. The aromatic C-H groups of the benzoyl ring and the aliphatic C-H groups of the cyclohexyl ring can act as weak hydrogen bond donors to the carbonyl oxygen or the fluorine atoms of a neighboring molecule. mdpi.com These weaker interactions, while individually less significant, collectively contribute to the stability of the crystal packing. Computational studies on fluorinated benzamides have identified such C-H···F interactions with H···F distances in the range of 2.4 to 2.6 Å. mdpi.com
Table 2: Expected Hydrogen Bond Parameters in Solid-State this compound
| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Reference for Analogy |
|---|---|---|---|---|
| N-H | O=C | Strong Hydrogen Bond | N···O ≈ 3.0 | mdpi.com |
| C-H (Aromatic) | O=C | Weak Hydrogen Bond | C···O ≈ 3.2 - 3.5 | mdpi.com |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While more common for heavier halogens, fluorine can participate in such bonds, particularly when bonded to an electron-withdrawing group. In this compound, the fluorine atoms on the cyclohexyl ring could potentially engage in weak halogen bonds with electron-rich atoms like the carbonyl oxygen of a nearby molecule. However, due to fluorine's high electronegativity and low polarizability, these interactions are generally weaker than conventional hydrogen bonds and other halogen bonds. Computational analysis would be necessary to confirm the presence and significance of any C-F···O or C-F···N halogen bonds in the crystal structure.
Dispersion forces, also known as van der Waals forces, are ubiquitous and play a crucial role in the close packing of molecules, especially involving the aliphatic difluorocyclohexyl moiety. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this can be applied to its synthesis, which typically involves the coupling of benzoyl chloride (or a similar activated benzoic acid derivative) with 4,4-difluorocyclohexylamine.
Computational modeling of this reaction would involve identifying the transition states and intermediates along the reaction pathway. The mechanism is expected to proceed via a nucleophilic acyl substitution. DFT calculations can determine the activation energies for each step, providing a quantitative understanding of the reaction kinetics. mdpi.com For example, calculations can compare the energy profiles of a direct nucleophilic attack by the amine on the carbonyl carbon versus a mechanism involving a tetrahedral intermediate.
Intrinsic Reaction Coordinate (IRC) calculations can verify that an optimized transition state connects the reactant and product states, confirming the proposed pathway. mdpi.com Furthermore, computational studies can explore the effect of solvents on the reaction mechanism by using implicit or explicit solvent models, which can significantly influence the stability of charged intermediates and transition states. mdpi.com Such studies provide a detailed, atomistic view of the reaction that is often inaccessible through experimental means alone. rsc.org
Chemical Reactivity and Synthetic Utility of N 4,4 Difluorocyclohexyl Benzamide
Functional Group Transformations on the Benzamide (B126) Moiety
The benzamide group in N-(4,4-difluorocyclohexyl)benzamide is a versatile functional handle that can undergo several transformations. These reactions primarily target the carbonyl group and the amide C-N bond.
Common transformations include the reduction of the amide to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose, converting the carbonyl group into a methylene (B1212753) group to yield N-benzyl-4,4-difluorocyclohexylamine. masterorganicchemistry.comaskfilo.com This reaction proceeds via the addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species and subsequent reduction of the resulting iminium ion. masterorganicchemistry.com
Amide bond cleavage, or hydrolysis, can also be achieved under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters. nih.govnih.gov This reaction would yield benzoic acid and 4,4-difluorocyclohexylamine. The stability of the amide bond is a key feature, contributing to the robustness of benzamide-containing compounds in various applications. sigmaaldrich.com
Furthermore, under specific catalytic conditions, the C-N bond of an amide can be selectively cleaved. For instance, transition-metal-free methods using reagents like sodium dispersions in the presence of a crown ether have been developed for the C-N σ bond cleavage in strained cyclic amides. mdpi.com While not yet reported specifically for this compound, such advanced synthetic methods could potentially be adapted for its selective functionalization.
The aromatic ring of the benzamide moiety is also susceptible to electrophilic aromatic substitution. nih.govrsc.orgnih.gov Depending on the substituents present on the ring, electrophiles can be directed to the ortho, meta, or para positions. For the unsubstituted benzoyl group in this compound, the amide group acts as a deactivating, meta-directing group.
Reactivity of the 4,4-Difluorocyclohexyl Ring System
The 4,4-difluorocyclohexyl ring is a key component that imparts unique properties to the molecule. The gem-difluoro group is known to enhance metabolic stability by blocking a potential site of oxidation. nih.gov This increased stability is a desirable trait in the design of pharmacologically active compounds.
The C-F bonds in the 4,4-difluorocyclohexyl ring are exceptionally strong and generally unreactive under standard synthetic conditions. baranlab.org Activation of these bonds for further functionalization typically requires harsh conditions or specialized reagents, such as strong reducing agents or transition metal catalysts. springernature.comnih.govnih.gov The high stability of the C-F bond makes the 4,4-difluorocyclohexyl group a robust scaffold that can withstand a variety of chemical transformations on other parts of the molecule.
The presence of the two fluorine atoms also influences the physicochemical properties of the cyclohexyl ring, such as its lipophilicity and conformational preferences. nih.gov Gem-difluorination has been shown to have a significant impact on the acidity and basicity of neighboring functional groups through inductive effects. nih.gov
This compound as a Building Block in Complex Chemical Synthesis
The unique combination of a stable, lipophilic difluorinated ring and a versatile benzamide handle makes this compound an attractive building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Fluorinated building blocks are widely used in drug discovery to improve pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity. nih.govenamine.net
While specific examples of the use of this compound in multi-step syntheses are not extensively documented in the public domain, the utility of analogous structures is well-established. For instance, various benzamide derivatives are synthesized for their potential as enzyme inhibitors or receptor modulators. nih.govnih.gov The synthesis of a range of N-substituted sulfamoylbenzamide derivatives as STAT3 inhibitors highlights the modular nature of benzamide synthesis, where different amine components can be coupled with a substituted benzoic acid.
The general synthetic route to such complex molecules often involves the coupling of a carboxylic acid (or its activated derivative) with an amine. In the context of this compound, this could involve either using it as the amine component (after hydrolysis of the amide) or as the carboxylic acid component (after suitable functionalization of the benzoyl ring).
Derivatization Studies for Enhanced Chemical Properties and Analysis
For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of this compound may be necessary to improve its volatility, thermal stability, or detector response. youtube.comgcms.czyoutube.com
Common derivatization strategies for amides include:
Silylation: This is a widely used technique where an active hydrogen on the amide nitrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com This process increases the volatility of the compound, making it more amenable to GC analysis.
Acylation: This involves the introduction of an acyl group. While the parent compound is already an amide, further acylation at the nitrogen is possible, though less common for analytical derivatization compared to primary and secondary amines.
Alkylation: This method replaces an active hydrogen with an alkyl group, which can also enhance volatility for GC analysis. youtube.com
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. nih.govsdiarticle4.com Reagents like benzoyl chloride can be used to derivatize compounds containing primary and secondary amines, as well as phenols, to improve their chromatographic behavior and detectability by mass spectrometry. nih.gov While this compound itself already contains a benzoyl group, derivatization of potential metabolites or degradation products that expose amine or hydroxyl functionalities would be a valuable analytical strategy.
The table below summarizes common derivatization approaches applicable to the analysis of this compound and its potential derivatives.
| Derivatization Technique | Reagent Example | Target Functional Group | Analytical Enhancement |
| Silylation | BSTFA | Amide N-H | Increased volatility for GC |
| Alkylation | Alkylating agents | Amide N-H | Increased volatility for GC |
| UV/Fluorescence Tagging | Dansyl chloride | Primary/secondary amines (from hydrolysis) | Enhanced HPLC detection |
| Mass Tagging | Benzoyl chloride | Primary/secondary amines (from hydrolysis) | Improved MS ionization and fragmentation |
Structure Property Relationship Studies in N 4,4 Difluorocyclohexyl Benzamide Chemistry
Correlation of Structural Features with Conformational Preferences
The conformational behavior of the N-(4,4-difluorocyclohexyl)benzamide molecule is primarily dictated by the stereoelectronics of the 4,4-difluorocyclohexyl moiety and the rotational barrier of the amide bond. The cyclohexyl ring is expected to exist in a dynamic equilibrium between two chair conformations. However, the presence of the two fluorine atoms at the C4 position significantly impacts this equilibrium.
In this compound, the key conformational variables include:
The chair-chair interconversion of the cyclohexyl ring.
The orientation of the N-H bond (axial vs. equatorial) relative to the cyclohexyl ring.
The rotation around the C(O)-N bond (amide bond), leading to cis/trans isomers.
The rotation around the N-C(cyclohexyl) bond.
The rotation around the C(aryl)-C(O) bond.
| Conformational Feature | Influencing Factor | Expected Preference for this compound |
| Cyclohexyl Ring | Chair-chair interconversion | Dynamic equilibrium, potentially altered by CF2 group. |
| Amide Bond | Steric hindrance & electronics | Predominantly trans, but cis population may be enhanced by fluorination. nih.gov |
| N-Cyclohexyl Bond | Steric bulk & stereoelectronics | Equatorial orientation of the benzamide (B126) group is likely preferred to minimize steric strain. |
| Aryl-Carbonyl Bond | Resonance & steric effects | Rotation leads to different orientations of the phenyl ring relative to the amide plane. |
Influence of Fluorination on Molecular Geometry and Electronic Properties
The introduction of two fluorine atoms at the C4 position of the cyclohexyl ring instigates significant changes in the molecule's geometry and electronic distribution compared to its non-fluorinated analog, N-cyclohexylbenzamide. nih.gov Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect.
Molecular Geometry: The C-F bonds are shorter and stronger than C-H bonds. The C-C-C bond angle at the fluorinated carbon (C4) is expected to be slightly compressed due to the steric bulk and electrostatic repulsion of the fluorine atoms. This can cause minor puckering or flattening of the cyclohexyl ring compared to a standard cyclohexane (B81311) chair. The fundamental geometry of the benzamide portion, however, is likely to remain largely planar. mdpi.com
Electronic Properties: The primary electronic influence of the 4,4-difluoro group is the powerful inductive (-I) effect of the fluorine atoms. This effect polarizes the C-F bonds and withdraws electron density from the rest of the cyclohexyl ring. This electronic pull propagates to the nitrogen atom of the amide, making it less basic. The reduced basicity of the nitrogen can, in turn, affect the properties of the amide bond itself.
| Property | Influence of 4,4-Difluoro Group | Consequence |
| Basicity of Amide Nitrogen | Decreased | Strong inductive withdrawal by the CF2 group reduces electron density on nitrogen. nih.gov |
| Acidity of Amide N-H | Increased | The N-H proton becomes more acidic (lower pKa). nih.gov |
| Dipole Moment | Increased | Introduction of highly polar C-F bonds significantly increases the overall molecular dipole moment. |
| Lipophilicity (LogP) | Modified | Generally increases, but the effect is complex and depends on overall molecular structure. nih.gov |
| Metabolic Stability | Potentially Increased | The C-F bond is very stable, and fluorination can block sites of metabolism (e.g., oxidation at C4). nih.gov |
Theoretical Descriptors in Structure-Property Correlations
To quantitatively understand and predict the properties of this compound, computational chemistry provides a suite of theoretical descriptors. These calculations, often employing Density Functional Theory (DFT), can model the molecule's behavior and correlate its structure with observable properties. mdpi.comnih.gov
Key Theoretical Descriptors:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating regions that are attractive to electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the amide N-H proton, highlighting its hydrogen-bond-donating capability.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability. For benzamide derivatives, the HOMO is often located on the phenyl ring and amide nitrogen, while the LUMO is associated with the carbonyl group and the aromatic ring. researchgate.net The introduction of the electron-withdrawing difluorocyclohexyl group is expected to lower the energy of the HOMO.
Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can visualize and quantify close contacts, such as hydrogen bonds (N-H···O) and other weaker interactions (C-H···F, C-H···π), which dictate the crystal packing.
Conformational Energy Profiles: By systematically rotating the rotatable bonds (e.g., the N-C and C-C bonds), a potential energy surface can be generated. This allows for the identification of low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt. nih.gov
These theoretical descriptors serve as powerful tools in rational drug design, allowing for the in silico evaluation of how structural modifications, such as fluorination, can tune the properties of a molecule to achieve a desired biological effect.
Q & A
Q. What are the standard synthetic methodologies for preparing N-(4,4-difluorocyclohexyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzoyl chloride derivative with 4,4-difluorocyclohexylamine. For example, carbodiimide-based coupling reagents (e.g., DCC/HOBt) are used to activate the carboxylic acid intermediate before amide bond formation. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., DCM or DMF), and stoichiometric ratios of reagents to achieve yields >70%. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
Q. How does the 4,4-difluorocyclohexyl moiety influence the compound’s physicochemical properties?
The difluorinated cyclohexyl group enhances metabolic stability by reducing oxidative degradation. Fluorination also increases lipophilicity (logP ~2.5), improving membrane permeability. However, steric effects from the cyclohexyl ring may limit solubility in aqueous buffers, necessitating formulation with co-solvents like DMSO .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?
Discrepancies often arise from fluorination-dependent conformational changes or off-target interactions. To address this:
- Perform molecular docking simulations to compare binding modes across analogs.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for primary targets (e.g., kinases or GPCRs).
- Validate selectivity via kinome-wide profiling or CRISPR-based target deconvolution .
Q. What strategies are effective for identifying biological targets of this compound in complex cellular systems?
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify interacting proteins.
- Transcriptomic profiling : RNA-seq after compound treatment to highlight pathway perturbations.
- Phenotypic screening : Correlate activity with genetic knockdowns via CRISPR-Cas9 libraries .
Q. How can solubility limitations of this compound be mitigated in in vivo studies?
- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability.
- Co-solvent systems : Optimize PBS:DMSO (e.g., 90:10) for intraperitoneal administration .
Q. What computational tools are recommended for SAR studies on fluorinated benzamide analogs?
- QSAR models : Train on datasets with descriptors like ClogP, polar surface area, and fluorine-specific parameters (e.g., σₚ values).
- MD simulations : Analyze the impact of fluorination on conformational dynamics (e.g., cyclohexyl chair-flipping barriers).
- Free-energy perturbation (FEP) : Predict relative binding affinities for fluorine-substituted analogs .
Q. How does this compound stability vary under physiological conditions, and what degradation pathways are observed?
Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma show:
Q. What are the synthetic challenges in replacing the difluorocyclohexyl group with isosteric moieties, and how are they addressed?
Isosteric replacements (e.g., 4,4-dimethylcyclohexyl) require re-optimizing coupling conditions due to steric/electronic differences. For example:
- Use PyBOP instead of DCC for bulkier amines.
- Increase reaction time (24–48 hours) for low-yielding analogs.
- Monitor by TLC/MS to identify byproducts early .
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?
Discrepancies may stem from differences in metabolic activation or off-target effects. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
